1-(Benzylideneamino)-3-nitroguanidine
Description
1-(Benzylideneamino)-3-nitroguanidine is a nitroguanidine derivative characterized by a benzylideneamino (C₆H₅–CH=N–) group attached to the nitroguanidine backbone. This compound belongs to a class of nitroimine-containing guanidines, which are synthesized via condensation reactions between aldehydes and aminonitroguanidine precursors . Its structure confers unique reactivity, particularly in nucleophilic substitution and cyclization reactions, making it a versatile intermediate in agrochemical and pharmaceutical research.
Properties
CAS No. |
5347-90-0 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]-1-nitroguanidine |
InChI |
InChI=1S/C8H9N5O2/c9-8(12-13(14)15)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+ |
InChI Key |
YDMQMUIQNOZHAW-UXBLZVDNSA-N |
SMILES |
C1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C(/N)\N[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Biological Activity: The α-ethylbenzyl derivative (1-(α-ethylbenzyl)-3-nitroguanidine) is notable for its cytokinin-like activity in breaking potato tuber dormancy, likely through modulation of cell cycle-related transcripts . In contrast, the thiophene-methyl analogue exhibits isoform-selective enzyme inhibition, highlighting the role of heterocyclic substituents in targeting specific biological pathways .
- Thermal Stability: The nitroxy-tert-butyl derivative’s high melting point (179–181°C) suggests utility in high-energy materials, whereas antiprotozoal derivatives (e.g., dual benzylideneamino compounds) display lower thermal stability but enhanced solubility as hydrochloride salts .
- Synthetic Flexibility : Substituents like pyridylmethyl or benzyl groups enable diversification into agrochemicals (e.g., hexahydrotriazine insecticides) or intermediates for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
